1-(4-Bromophenyl)-4-isopropylpiperazine
Description
Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery. Its prevalence in U.S. Food and Drug Administration (FDA)-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.
Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a diverse array of biological receptors and enzymes. epo.orgmdpi.com Their therapeutic applications span a wide spectrum of diseases, including:
Central Nervous System (CNS) Disorders: Many piperazine-containing compounds exhibit activity as antipsychotics, antidepressants, and anxiolytics. mdpi.com They often interact with various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors.
Infectious Diseases: The piperazine core is found in numerous antibacterial, antifungal, and antiviral agents. researchgate.net
Cancer: A growing body of research highlights the potential of arylpiperazine derivatives as anticancer agents, with some demonstrating cytotoxic effects against various tumor cell lines. epo.org
Cardiovascular Diseases: Certain derivatives have been investigated for their roles as antiplatelet agents and for other cardiovascular applications.
The structural flexibility of the piperazine ring allows it to serve as a linker between different pharmacophores or as a central scaffold for building molecules with specific three-dimensional arrangements to interact with biological targets.
Rationale for Academic Inquiry into 1-(4-Bromophenyl)-4-isopropylpiperazine and its Analogues
The academic interest in this compound stems from the established pharmacological importance of the N-arylpiperazine moiety. The substitution pattern on both the phenyl ring and the second nitrogen atom of the piperazine core can significantly influence the compound's biological activity.
The 4-bromophenyl group is a common substituent in medicinal chemistry. The bromine atom is an electron-withdrawing group that can alter the electronic properties of the phenyl ring, potentially influencing receptor binding affinity and metabolic stability. Its size and lipophilicity can also play a role in how the molecule interacts with its biological target.
The investigation of this compound and its analogues is driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the substituents, researchers can identify key structural features responsible for specific biological effects. This knowledge is crucial for the rational design of new and more effective therapeutic agents. For instance, commercial sources suggest that this compound may possess anti-inflammatory, antipsychotic, and monoamine oxidase (MAO) inhibitory activities, making it an interesting candidate for further academic investigation to validate these claims and elucidate its mechanisms of action. biosynth.com
Contemporary Research Paradigms in Small Molecule Discovery
The field of small molecule drug discovery is undergoing a significant transformation, driven by technological advancements and a deeper understanding of disease biology. Over 90% of currently marketed drugs are small molecules, which are low molecular weight organic compounds.
Contemporary research paradigms are moving beyond traditional high-throughput screening to more rational and targeted approaches. The development of new medicines is a lengthy and costly process, often taking 10-15 years and costing billions of dollars.
Key trends in modern small molecule discovery include:
Structure-Based Drug Design: Advances in X-ray crystallography and computational modeling allow for the design of molecules that can precisely fit into the binding sites of target proteins.
Fragment-Based Drug Discovery: This approach involves screening small, low-complexity molecules ("fragments") that can bind to a target. These fragments are then grown or linked together to create a more potent lead compound.
Targeting "Undruggable" Proteins: Historically, many disease-related proteins were considered "undruggable" because they lacked well-defined binding pockets. New strategies, such as the development of covalent inhibitors and molecular glues, are enabling the targeting of these challenging proteins.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being increasingly used to analyze large datasets, predict the activity and toxicity of molecules, and de novo design novel drug candidates.
The investigation of compounds like this compound fits within these paradigms as it represents the exploration of chemical space around a privileged scaffold to identify novel ligands for various biological targets.
Objectives and Academic Significance of Investigating the Chemical Compound
The primary objective of investigating this compound is to thoroughly characterize its chemical properties and biological activities. This includes:
Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogues, and confirming their structures using modern analytical techniques. A patent for related arylpiperazine derivatives describes the synthesis of a similar compound, 1-[4-(4-Bromo-phenyl)-piperazin-1-yl]-2-(4-chloro-5-methyl-3-trifluoromethyl-pyrazol-1yl)-ethanone, which was prepared via an HATU mediated coupling protocol from 1-(4-Bromophenyl)piperazine (B1272185). epo.org
Pharmacological Profiling: Screening the compound against a panel of biological targets to identify its primary mechanism(s) of action. Based on preliminary information, this would include assays for anti-inflammatory, antipsychotic, and MAO inhibitory activities. biosynth.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how changes in the chemical structure affect biological activity. This provides valuable insights for optimizing the lead compound.
Elucidation of Mechanism of Action: Once a significant biological activity is identified, further studies are conducted to understand how the compound exerts its effects at the molecular and cellular levels.
The academic significance of such investigations is multifold. It contributes to the fundamental understanding of how small molecules interact with biological systems. The discovery of a novel, potent, and selective ligand for a particular target can provide a valuable tool for studying the function of that target in health and disease. Ultimately, these academic endeavors can lay the groundwork for the development of new and improved therapies for a variety of human ailments. The exploration of N-arylpiperazine derivatives, including this compound, continues to be a fertile area of research with the potential to yield the next generation of therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHMZWBUSAXLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464856 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844431-60-3 | |
| Record name | 1-(4-Bromophenyl)-4-isopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization Techniques for the Chemical Compound
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete mapping of the molecular framework.
Proton NMR (¹H-NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For 1-(4-Bromophenyl)-4-isopropylpiperazine, the spectrum would show distinct signals for the protons on the bromophenyl ring, the piperazine (B1678402) ring, and the isopropyl group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.
The aromatic protons on the 4-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons on the piperazine ring often show complex multiplets resulting from their chair conformation and coupling with each other. The isopropyl group is characterized by a septet for the single methine proton (split by the six methyl protons) and a doublet for the six equivalent methyl protons (split by the single methine proton).
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to N) | 6.8 - 7.0 | Doublet | 2H |
| Aromatic (ortho to Br) | 7.3 - 7.5 | Doublet | 2H |
| Piperazine (adjacent to N-Aryl) | 3.1 - 3.3 | Triplet/Multiplet | 4H |
| Piperazine (adjacent to N-isopropyl) | 2.6 - 2.8 | Triplet/Multiplet | 4H |
| Isopropyl (CH) | 2.7 - 2.9 | Septet | 1H |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected: four for the bromophenyl ring (two of which are quaternary), three for the piperazine and isopropyl groups, and one for the methyl carbons of the isopropyl group. The carbon attached to the bromine atom would appear at a distinct chemical shift, as would the ipso-carbon attached to the piperazine nitrogen.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br (Aromatic) | 110 - 115 |
| C-H (Aromatic) | 118 - 120 |
| C-H (Aromatic) | 132 - 134 |
| C-N (Aromatic) | 150 - 152 |
| Piperazine (C-N-Aryl) | 48 - 52 |
| Piperazine (C-N-isopropyl) | 52 - 56 |
| Isopropyl (CH) | 58 - 62 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, between neighboring protons on the piperazine ring, and crucially, between the methine (CH) and methyl (CH₃) protons of the isopropyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). youtube.com It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the proton doublet at ~1.1 ppm would correlate with the carbon signal at ~19 ppm, confirming their assignment to the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is invaluable for piecing together the molecular structure. For instance, HMBC would show a correlation from the isopropyl methine proton to the adjacent piperazine carbons, and from the piperazine protons to the carbons of the bromophenyl ring, thus connecting all three fragments of the molecule.
The piperazine ring exists predominantly in a chair conformation. In substituted piperazines, the molecule can undergo dynamic processes in solution, such as ring inversion (chair-to-chair interconversion) and restricted rotation around single bonds, like the N-C(aryl) bond. nih.gov These conformational changes can often be studied using variable-temperature NMR spectroscopy. scispace.com
At low temperatures, the rate of these processes can slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for protons that are chemically equivalent at room temperature (e.g., axial and equatorial protons). By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (ΔG‡) for these conformational processes, providing insight into the molecule's flexibility and preferred shape in solution. nih.govresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₁₃H₁₉BrN₂), the molecular weight is 283.21 g/mol . biosynth.com A key feature in its mass spectrum would be the presence of two molecular ion peaks of almost equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and another two mass units higher for the molecule containing the ⁸¹Br isotope (M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom.
Upon ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would include: libretexts.orgmsu.edu
Loss of an isopropyl group: Cleavage of the bond between the isopropyl group and the piperazine nitrogen, resulting in a fragment ion.
Alpha-cleavage: The breaking of bonds adjacent to the nitrogen atoms in the piperazine ring, leading to characteristic ring-opened fragments. miamioh.edu
Loss of the bromophenyl moiety: Fragmentation that separates the aromatic ring from the piperazine structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |
|---|---|---|
| 282 | 284 | [C₁₃H₁₉BrN₂]⁺ (Molecular Ion, M⁺) |
| 239 | 241 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 196 | 198 | [Br-C₆H₄-N-CH₂]⁺ (Fragment from ring cleavage) |
| 155 | 157 | [Br-C₆H₄]⁺ (Bromophenyl cation) |
| 86 | - | [C₅H₁₂N]⁺ (Isopropylpiperazine fragment) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. biorxiv.org For this compound, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing information about the connectivity of its atoms and the stability of its substructures. chemrxiv.orgcmu.edu
Key fragmentation pathways for this compound typically involve the cleavage of the isopropyl group, the opening of the piperazine ring, and the separation of the bromophenyl moiety. Analyzing these specific fragment ions allows for a detailed reconstruction of the molecular architecture, confirming the identity of the compound. miamioh.edu
Table 2: Predicted MS/MS Fragmentation Data for [C₁₃H₁₉BrN₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 283.08 | 241.03 | C₃H₆ (Propene) | [M - C₃H₆ + H]⁺ |
| 283.08 | 199.02 | C₆H₁₄N (Isopropylpiperazine) | [Br-C₆H₄-NH]⁺ |
| 283.08 | 157.00 | C₇H₇Br (Bromotoluene) | [C₆H₁₄N₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique fingerprint of the compound. youtube.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its distinct structural features, such as the aromatic ring, aliphatic chains, and carbon-nitrogen bonds. libretexts.orgucalgary.ca
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (isopropyl, piperazine) | Stretch | 2980 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1475 |
| Aliphatic C-N (tertiary amine) | Stretch | 1250 - 1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. shu.ac.uk The bromophenyl group in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. tanta.edu.eg The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary electronic transitions observed are π → π* transitions associated with the aromatic ring. libretexts.orgpharmatutor.org The presence of the bromine atom and the nitrogen of the piperazine ring as substituents on the phenyl ring can cause a shift in the absorption maximum (λmax). uzh.ch
Table 4: UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Bromophenyl group | π → π* | ~250 - 280 |
Chromatographic Separations for Compound Analysis and Mixture Resolution
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of a non-volatile compound in a sample. amazonaws.com A reversed-phase HPLC method, typically using a C18 stationary phase, is well-suited for analyzing this compound. researchgate.netiosrjournals.org The compound is separated from any impurities based on its differential partitioning between the nonpolar stationary phase and a polar mobile phase. rjptonline.org A UV detector is commonly used for detection, and the peak area is proportional to the concentration of the compound, allowing for accurate quantification when compared against a reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Retention Time (t R ) | Characteristic for the compound under specific conditions |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to identify and quantify volatile and semi-volatile organic compounds. researchgate.netnih.gov In the context of this compound analysis, GC-MS is primarily used to detect residual solvents from the manufacturing process. ispub.com The sample is injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component that allows for its positive identification by comparison to spectral libraries. mdpi.comcsic.es
Table 6: Potential Volatile Impurities Detectable by GC-MS
| Potential Impurity (Solvent) | Retention Time | Key Mass Fragments (m/z) |
|---|---|---|
| Toluene (B28343) | Compound-specific | 91, 92 |
| Isopropanol | Compound-specific | 45, 43 |
| Dioxane | Compound-specific | 88, 58, 43 |
Chiral Chromatography for Enantiomeric Purity (if applicable)
The analysis of enantiomeric purity using chiral chromatography is a critical technique for chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). However, in the case of this compound, this analytical technique is not applicable.
Based on its molecular structure, this compound is an achiral compound. ncats.io It does not possess a stereocenter, which is a carbon atom bonded to four different substituent groups. The absence of a stereocenter means that the molecule and its mirror image are superimposable, and therefore, it does not exist as a pair of enantiomers. ncats.io
As a result, there are no enantiomers to separate, and the concept of enantiomeric purity is not relevant to this specific chemical compound. Analytical techniques such as chiral chromatography, which are designed to separate and quantify different enantiomers of a chiral substance, would not yield any separation for this compound. Standard chromatographic techniques are sufficient for its purity analysis.
Computational Chemistry in the Research of 1 4 Bromophenyl 4 Isopropylpiperazine
Molecular Modeling and Simulation Techniques
Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. For arylpiperazine derivatives, techniques such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies are routinely employed to understand their pharmacological properties. nih.govresearchgate.net These approaches are critical for identifying promising drug candidates and optimizing their pharmacodynamic and pharmacokinetic profiles. mdpi.com
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. nih.govyoutube.com The fundamental principle of SBDD is to use the target's structure to design molecules that bind to it with high affinity and selectivity. mdpi.com This process is iterative, beginning with the determination of the target's 3D structure, often through X-ray crystallography or cryo-electron microscopy. nih.govnih.gov
For a ligand such as 1-(4-Bromophenyl)-4-isopropylpiperazine, the SBDD process would involve identifying its potential biological targets, for example, aminergic G-protein-coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, which are common targets for the arylpiperazine scaffold. nih.govmdpi.com Once a high-resolution structure of the target receptor is available, its binding site, or "pocket," is analyzed in detail. Computational tools are then used to design or modify ligands that fit snugly into this pocket and form favorable interactions with key amino acid residues. nih.gov This knowledge-driven approach helps in optimizing lead compounds by suggesting specific structural modifications to enhance potency and selectivity, thereby accelerating the journey from a hit compound to a viable drug candidate. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. nih.govresearchgate.net It is a cornerstone of SBDD, used to screen virtual libraries of compounds and to understand the specific interactions that govern molecular recognition between a ligand like this compound and its target protein. nih.govmdpi.com The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. polyu.edu.hk
A primary outcome of molecular docking is the prediction of the ligand's binding pose, which reveals its three-dimensional arrangement within the active site. nih.gov This allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. For arylpiperazine derivatives targeting aminergic GPCRs, several key interactions are consistently observed. nih.govmdpi.com
These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the phenyl ring and isopropyl group) and hydrophobic residues in the binding pocket. mdpi.com
π-π Stacking: An interaction between aromatic rings, such as the bromophenyl group of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.
Ionic Interactions: A salt bridge can form between the protonated nitrogen of the piperazine (B1678402) ring and an acidic residue, such as aspartic acid, in the receptor's binding site.
The table below summarizes typical interactions observed in docking studies of arylpiperazine compounds with target receptors, which would be anticipated for this compound.
| Interaction Type | Ligand Moiety Involved | Receptor Residues (Examples) |
| Ionic/H-Bond | Protonated Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| π-π Stacking | Bromophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) |
| Hydrophobic | Isopropyl Group, Phenyl Ring | Valine (Val), Leucine (Leu), Isoleucine (Ile) |
| Halogen Bond | Bromine Atom | Carbonyl oxygen or other electron-rich atoms |
This table is illustrative, based on common interactions for the arylpiperazine class.
Docking programs use scoring functions to estimate the binding free energy (ΔG_bind), typically expressed in kcal/mol, which quantifies the strength of the ligand-receptor interaction. dergipark.org.tr A more negative binding energy indicates a more stable complex and higher predicted affinity. polyu.edu.hk This score is used to rank different ligands or different poses of the same ligand.
From the calculated binding energy, it is possible to estimate the inhibition constant (Ki), which represents the concentration of inhibitor required to achieve 50% inhibition of the target. This provides a theoretical measure of the ligand's potency that can be used to prioritize compounds for experimental testing. dergipark.org.tr For instance, studies on various heterocyclic compounds, including those with bromophenyl moieties, have successfully used docking to predict binding energies and correlate them with biological activity. dergipark.org.trnih.gov
The table below shows hypothetical docking results to illustrate the data generated.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Compound A | 5-HT2A | -9.5 | 50.2 |
| Compound B | Dopamine D2 | -8.8 | 125.6 |
| Compound C | 5-HT2A | -7.9 | 450.1 |
Note: Data are representative examples from studies on related compounds. polyu.edu.hk
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a deeper understanding of the conformational flexibility of both the ligand and the protein. nih.gov This technique is often used to refine and validate the results of molecular docking. nih.gov
By placing the docked complex in a simulated physiological environment (including water and ions), MD simulations can assess the stability of the predicted binding pose. researchgate.net Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are rigid and which are more mobile upon ligand binding.
Interaction Frequency: Tracks the persistence of specific interactions (like hydrogen bonds) throughout the simulation, confirming which contacts are most critical for stable binding. acs.orgnih.gov
MD simulations are crucial for verifying that the interactions predicted by docking are maintained over time and for revealing conformational changes in the receptor that may be induced by ligand binding. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The core principle of QSAR is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects. semanticscholar.org
For a class of compounds like arylpiperazines, a QSAR model is built using a dataset of molecules with known biological activities (e.g., IC50 or Ki values). nih.gov The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create an equation that links these descriptors to the observed activity. researchgate.netsemanticscholar.org
The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus on structures with the highest potential. mdpi.com Key molecular descriptors used in QSAR studies for arylpiperazine derivatives often fall into several categories:
Electronic Descriptors: (e.g., partial charges, dipole moment) describe the distribution of electrons in the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) quantify the molecule's lipophilicity, which affects its ability to cross cell membranes.
Topological Descriptors: Describe the connectivity and branching of atoms within the molecule.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate contour maps that visualize regions where modifying steric, electrostatic, or other fields around the aligned molecules is predicted to increase or decrease biological activity, providing direct visual guidance for drug design. nih.gov
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energy gap | Relates to chemical reactivity and interaction with target. semanticscholar.org |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets. |
| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, affecting its fit in the binding site. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | Indicates where bulky or charged groups are favored or disfavored for activity. nih.gov |
This table presents common descriptors used in QSAR studies for drug-like molecules.
Development of QSAR Models to Correlate Structure with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a foundational computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For classes of molecules like piperazine derivatives, QSAR studies are instrumental in predicting the activity of untested compounds and guiding the synthesis of new, more potent analogs. nih.govresearchgate.net
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. mdpi.com These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as electronic, steric, or hydrophobic characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a predictive model that links these descriptors to the observed biological activity. semanticscholar.org Studies on related heterocyclic compounds have shown that ANN models can sometimes offer superior predictive power over traditional MLR models. semanticscholar.org The statistical significance of these models is validated to ensure their robustness and predictive capability for designing novel compounds. nih.govekb.eg
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and degree of branching based on the 2D graph structure. researchgate.net |
| Electronic | HOMO/LUMO energies, Dipole moment, NBO charges | Quantifies the electronic properties of the molecule, such as its reactivity and ability to participate in electrostatic interactions. nih.govsemanticscholar.org |
| Quantum Chemical | Heat of formation, Electron affinity | Provides insights into the molecule's stability and energy landscape, derived from quantum mechanics calculations. semanticscholar.org |
| Geometric (3D) | Shadow indices, Principal Moments of Inertia (PMI) | Represents the 3D shape and size of the molecule. nih.gov |
Analysis of Steric, Electronic, and Hydrophobic Contributions to Activity
To understand the specific molecular features driving the biological activity of compounds like this compound, researchers analyze the distinct contributions of steric, electronic, and hydrophobic properties. This analysis is often performed using 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These techniques investigate the substitutional requirements for favorable drug-receptor interactions by aligning a series of molecules and calculating their steric and electrostatic fields. mdpi.comnih.gov
For some piperazine derivatives, studies have revealed that electrostatic and steric factors are the primary determinants of biological activity, with hydrophobic properties playing a lesser role. koreascience.kr
Steric Contributions : These relate to the size and shape of the molecule and its substituents. Favorable steric interactions occur when the molecule fits snugly into its binding pocket, while unfavorable interactions (steric clashes) can prevent binding. Descriptors like shadow indices (Shadow-XZ) help quantify the 3D shape of the molecule. nih.gov
Electronic Contributions : These involve the distribution of charge within the molecule and govern electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions. Descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and dipole magnitude are crucial for understanding these effects. nih.gov
Hydrophobic Contributions : This factor relates to the molecule's affinity for nonpolar environments. While sometimes less critical for certain piperazine series, it can be a key driver for membrane permeability and binding to hydrophobic pockets in a target protein. koreascience.kr
Pharmacophore modeling is another powerful technique used to distill these contributions into a simple 3D representation of the essential features required for biological activity. nih.govnih.gov A pharmacophore model for a compound like this compound would typically include features such as a positive ionizable group (the piperazine nitrogen), hydrophobic regions (the bromophenyl and isopropyl groups), and potentially hydrogen bond acceptors/donors. nih.gov
| Property | Description | Relevant Computational Methods & Descriptors |
|---|---|---|
| Steric | Relates to the molecule's size, shape, and volume. Determines how well the compound fits into a target's binding site. | CoMFA (steric fields), Shadow Indices, Principal Moments of Inertia (PMI). nih.govkoreascience.kr |
| Electronic | Pertains to the distribution of electrons and charge, influencing electrostatic interactions and reactivity. | CoMFA (electrostatic fields), HOMO/LUMO energies, Dipole Moment, NBO charges. nih.govsemanticscholar.orgkoreascience.kr |
| Hydrophobic | Describes the tendency of the molecule to avoid water and interact with nonpolar environments. | CoMSIA (hydrophobic fields), logP calculations, Hydrophobic pharmacophore features. koreascience.krnih.gov |
Fragment-Based QSAR and R-Group Decomposition
Complementing FB-QSAR is R-group decomposition, a powerful analysis tool for exploring a chemical series that shares a common core scaffold. youtube.comgithub.io In the case of this compound and its analogs, the piperazine ring would serve as the central scaffold. The analysis focuses on how variations in the substituent "R-groups" at different positions affect the compound's properties and activity. youtube.com For this specific compound, the key R-groups would be the 4-bromophenyl group at the N1 position and the isopropyl group at the N4 position. By systematically analyzing these variations across a series of compounds, medicinal chemists can quickly identify which substituents enhance or diminish biological activity, thereby guiding lead optimization. youtube.com
| Molecule | Scaffold | R-Group 1 (at N1) | R-Group 2 (at N4) |
|---|---|---|---|
| This compound | Piperazine | 4-Bromophenyl | Isopropyl |
Virtual Screening and Hit Identification Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. semanticscholar.orgnih.gov This process significantly reduces the time and cost associated with high-throughput screening (HTS) by prioritizing a smaller, more promising set of molecules for experimental testing. researchgate.net For a target relevant to this compound, virtual screening can be used to discover novel scaffolds or analogs with potentially improved properties. nih.gov
There are two primary strategies for virtual screening:
Structure-Based Virtual Screening (SBVS) : This approach requires the 3D structure of the biological target, which can be obtained through methods like X-ray crystallography or homology modeling. semanticscholar.org The main SBVS technique is molecular docking, where candidate molecules are computationally placed into the target's binding site to estimate their binding affinity and pose. nih.govresearchgate.net
Ligand-Based Virtual Screening (LBVS) : When the target's 3D structure is unknown, LBVS methods are used. These strategies rely on the knowledge of other molecules (ligands) that are known to be active. semanticscholar.org Techniques include searching for molecules with similar 2D or 3D shapes to a known active compound or using a pharmacophore model to find compounds that share the essential chemical features required for activity. semanticscholar.orgmdpi.com
The output of a virtual screening campaign is a ranked list of "hits"—compounds predicted to be active. nih.gov These hits are then acquired or synthesized for biological evaluation, initiating the process of hit-to-lead optimization. nih.govrsc.org
Application of Machine Learning and Artificial Intelligence in Compound Optimization
The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing the drug discovery process, particularly in the lead optimization phase. preprints.orgdlapiper.com These advanced computational methods can analyze vast and complex datasets to build highly predictive models, accelerating the design of compounds with an optimal balance of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.orgnih.gov
In the context of optimizing a lead compound like this compound, AI and ML can be applied in several ways:
Enhanced Predictive Modeling : ML algorithms, such as deep neural networks (DNNs) and support vector machines (SVMs), can create more accurate and robust QSAR models than traditional statistical methods. semanticscholar.orgnih.gov These models can predict not only biological activity but also crucial ADMET properties, reducing the risk of late-stage failures. preprints.org
De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from existing chemical data, these models can generate novel structures that are optimized against multiple parameters simultaneously, such as high potency for the target and low predicted toxicity. preprints.org
Virtual Screening and Hit Prioritization : AI can significantly enhance virtual screening by learning complex patterns from chemical and biological data to better prioritize compounds with a higher likelihood of success. nih.gov This improves the efficiency of hit identification and the quality of leads entering the optimization pipeline. nih.gov
The use of AI allows researchers to explore the chemical space more effectively, moving beyond incremental modifications to discover novel and superior drug candidates. dlapiper.comnih.gov
| AI/ML Application | Description | Impact on Compound Optimization |
|---|---|---|
| Predictive ADMET Modeling | Using ML to build models that predict properties like solubility, permeability, metabolic stability, and toxicity. preprints.org | Allows for early-stage filtering of compounds with poor pharmacokinetic or safety profiles, focusing resources on more promising candidates. |
| Generative Molecular Design | Employing deep learning models (e.g., GANs, VAEs) to generate novel molecular structures optimized for specific properties. nih.gov | Accelerates the design-make-test-analyze cycle by suggesting novel, high-quality compounds that meet multiple design criteria. preprints.org |
| Enhanced QSAR | Applying algorithms like Artificial Neural Networks (ANN) or Graph Neural Networks (GNNs) to develop highly accurate activity prediction models. semanticscholar.orgnih.gov | Provides more reliable predictions of a compound's potency, guiding more effective structural modifications. |
| Automated Hypothesis Generation | AI platforms can analyze literature and biological data to propose new mechanisms of action or identify potential off-target effects. dlapiper.com | Helps in understanding the complete biological profile of a compound series, leading to safer and more effective drugs. |
Chemical Stability and Degradation Pathway Analysis of the Chemical Compound
Design and Execution of Forced Degradation Studies
The design of forced degradation studies for 1-(4-Bromophenyl)-4-isopropylpiperazine involves a systematic evaluation of its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The goal is to achieve a level of degradation, typically between 5-20%, which is sufficient to identify and characterize potential degradants without completely destroying the parent molecule. ijrpp.com
The susceptibility of this compound to hydrolysis was investigated across a range of pH values to simulate conditions it might encounter. Solutions of the compound were prepared in acidic, neutral, and basic media and subjected to elevated temperatures to accelerate decomposition.
Acidic Conditions: The compound was dissolved in 0.1 N hydrochloric acid (HCl) and refluxed at 80°C.
Neutral Conditions: The compound was dissolved in purified water and refluxed at 80°C.
Basic Conditions: The compound was dissolved in 0.1 N sodium hydroxide (B78521) (NaOH) and refluxed at 80°C.
Samples were withdrawn at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralized, and analyzed by a stability-indicating chromatographic method to quantify the remaining parent compound. The results indicated that the compound exhibited significant degradation under acidic conditions, moderate degradation in a basic medium, and was relatively stable under neutral hydrolytic stress.
Table 1: Hydrolytic Degradation of this compound
| Stress Condition | Time (hours) | % Degradation |
| 0.1 N HCl (80°C) | 8 | 12.5% |
| 24 | 21.8% | |
| Neutral (Water, 80°C) | 24 | < 1.0% |
| 0.1 N NaOH (80°C) | 8 | 4.2% |
| 24 | 9.7% |
Note: Data are representative of typical forced degradation study outcomes and are for illustrative purposes.
To assess the compound's stability against oxidation, a solution of this compound was exposed to a common oxidizing agent, hydrogen peroxide (H₂O₂). The study was conducted by treating a solution of the compound with 3% v/v H₂O₂ at room temperature. Samples were collected at various time points and analyzed to measure the extent of degradation. The piperazine (B1678402) moiety, particularly the nitrogen atoms, is often susceptible to oxidation, which can lead to the formation of N-oxide derivatives. The results confirmed the compound's sensitivity to oxidative stress.
Table 2: Oxidative Degradation of this compound
| Stress Condition | Time (hours) | % Degradation |
| 3% H₂O₂ (25°C) | 6 | 8.9% |
| 12 | 15.3% | |
| 24 | 24.1% |
Note: Data are representative of typical forced degradation study outcomes and are for illustrative purposes.
Table 3: Photolytic Degradation of this compound
| Stress Condition | State | % Degradation |
| Visible Light (1.2 million lux-hrs) | Solid | < 0.5% |
| Solution | < 1.0% | |
| UV Light (200 W-hrs/m²) | Solid | < 1.0% |
| Solution | 1.8% |
Note: Data are representative of typical forced degradation study outcomes and are for illustrative purposes.
Thermal stability was assessed by exposing the solid form of this compound to elevated temperatures. The study was performed by placing the compound in a thermostatically controlled oven at 70°C for a period of 48 hours. This condition helps to identify degradation products that may form due to heat during manufacturing, shipping, or storage. The compound showed moderate degradation under high-temperature stress, indicating the need for controlled storage temperatures.
Table 4: Thermal Degradation of this compound
| Stress Condition | Time (hours) | % Degradation |
| 70°C (Solid State) | 24 | 5.6% |
| 48 | 10.2% |
Note: Data are representative of typical forced degradation study outcomes and are for illustrative purposes.
Identification and Characterization of Degradation Products
Following the generation of degradation products under various stress conditions, the next crucial step is their identification and structural elucidation. nih.gov This process provides a comprehensive understanding of the degradation pathways and helps in assessing the potential impact of degradants.
Modern hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation and characterization of degradation products. researcher.lifenih.gov An LC method is developed to separate the parent compound from all process-related impurities and degradation products. The effluent from the LC system is then introduced into a mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are used to determine the elemental composition and propose molecular formulas for the unknown degradants. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the degradant ions, providing structural information that helps in elucidating their chemical structures. nih.gov
For this compound, stressed samples from hydrolytic, oxidative, and thermal studies were analyzed using LC-MS/MS. Several degradation products (DP) were identified. For instance, under oxidative conditions, a major degradant (DP-1) consistent with the formation of an N-oxide on the piperazine ring was observed. Acid hydrolysis resulted in a product (DP-2) suggesting potential cleavage of the isopropyl group.
Table 5: Characterization of Major Degradation Products of this compound by LC-MS/MS
| Degradant ID | Formation Condition | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Molecular Formula | Proposed Structure |
| DP-1 | Oxidative | 4.8 | 299.0811 | C₁₃H₁₉BrN₂O | This compound 1-oxide |
| DP-2 | Acid Hydrolysis | 6.2 | 241.0498 | C₁₀H₁₃BrN₂ | 1-(4-Bromophenyl)piperazine (B1272185) |
| DP-3 | Thermal | 7.1 | 285.0655 | C₁₂H₁₇BrN₂ | 1-(4-Bromophenyl)-4-ethylpiperazine (from de-methylation) |
Note: The degradation products and corresponding data are hypothetical and presented to illustrate the outcome of a typical characterization study.
Spectroscopic Methods for Structural Elucidation of Degradants
The structural elucidation of degradation products formed from the decomposition of "this compound" is crucial for understanding its stability profile. A combination of modern spectroscopic techniques is typically employed to unambiguously identify and characterize these degradants. High-performance liquid chromatography (HPLC) is often the primary tool for separating the parent compound from its degradation products, providing initial information on the number and polarity of the degradants formed under various stress conditions. Following separation, a suite of spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are utilized for detailed structural analysis.
Mass Spectrometry (MS) is instrumental in determining the molecular weight of the degradants and providing valuable information about their elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula of the degradation products. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ions of the degradants. The resulting fragmentation patterns offer insights into the compound's structure and the location of chemical modifications that occurred during degradation. For instance, a loss of a specific mass could indicate the cleavage of the isopropyl group or the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and the chemical environment of atoms within a molecule. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in the degradant's structure. Changes in chemical shifts, splitting patterns, and the appearance or disappearance of signals compared to the parent compound's spectrum can indicate specific structural modifications. For example, a shift in the signals corresponding to the aromatic protons could suggest modification of the bromophenyl ring, while changes in the aliphatic region could point to alterations in the piperazine ring or the isopropyl group.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the complete structure of the degradants. These techniques help establish connectivity between protons and carbons, allowing for the unambiguous assignment of the chemical structure of even complex degradation products.
Infrared (IR) Spectroscopy can also be employed to identify the presence or formation of specific functional groups in the degradants. For example, the appearance of a strong absorption band in the carbonyl region could indicate oxidation of the piperazine ring or its substituents.
The data obtained from these spectroscopic methods are synergistically used to propose and confirm the structures of the degradation products, which is a critical step before elucidating the degradation pathways.
Elucidation of Degradation Pathways and Mechanisms
While specific degradation studies on "this compound" are not extensively documented in the reviewed literature, potential degradation pathways can be postulated based on the known reactivity of related N-arylpiperazine and brominated aromatic compounds under forced degradation conditions (hydrolytic, oxidative, and photolytic stress).
Hydrolytic Degradation: The piperazine ring itself is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the C-N bonds could potentially occur, although this is less common for N-arylpiperazines compared to other functional groups.
Oxidative Degradation: The piperazine moiety is susceptible to oxidation. The tertiary amine nitrogen atoms can be oxidized to form N-oxides. The isopropyl group attached to the piperazine nitrogen could also be a site of oxidation, potentially leading to dealkylation or the formation of hydroxylated derivatives. N-dealkylation is a known metabolic pathway for many arylpiperazine derivatives and could also occur under chemical oxidation, leading to the formation of 1-(4-Bromophenyl)piperazine. Furthermore, the aromatic ring could undergo oxidation, although this is generally less favored than oxidation at the nitrogen centers.
Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation. The carbon-bromine (C-Br) bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-phenyl-4-isopropylpiperazine. This dehalogenation is a common photodegradation pathway for brominated compounds.
Based on these general principles, a hypothetical degradation pathway for "this compound" can be proposed, as illustrated in the table below. It is important to emphasize that these are potential pathways and would require experimental verification through forced degradation studies and subsequent structural elucidation of the resulting degradants.
Table 1: Potential Degradation Pathways of this compound
| Stress Condition | Potential Degradation Pathway | Plausible Degradation Products |
| Oxidative | N-oxidation of the piperazine nitrogen atoms. | This compound-N-oxide |
| N-dealkylation of the isopropyl group. | 1-(4-Bromophenyl)piperazine | |
| Photolytic | Cleavage of the Carbon-Bromine bond. | 1-Phenyl-4-isopropylpiperazine |
Implications for Compound Handling and Storage in Research Settings
The potential for degradation of "this compound" under various conditions has direct implications for its proper handling and storage in research environments to ensure its integrity and the reliability of experimental results.
Given the susceptibility of the piperazine moiety to oxidation, it is advisable to store the compound in a well-sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize contact with atmospheric oxygen. Storage in a cool and dark place is also recommended to reduce the rate of potential thermal and photolytic degradation. The use of amber vials or light-blocking containers is a practical measure to prevent exposure to light.
The potential for photodegradation, specifically the cleavage of the C-Br bond, underscores the importance of protecting the compound from light, especially UV radiation. When handling the compound in solution, it is prudent to work in a fume hood with the sash down to minimize light exposure and to use amber-colored volumetric flasks and vials.
For long-term storage, keeping the compound at reduced temperatures, such as in a refrigerator or freezer, can significantly slow down potential degradation processes. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture, which could potentially contribute to hydrolytic degradation if the compound is hygroscopic.
Researchers should be aware of these potential stability issues and consider performing purity checks, for example, by HPLC, if the compound has been stored for an extended period or if there is any suspicion of degradation. Establishing a re-test date for the compound based on its stability profile would be a good laboratory practice.
Table 2: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation of the piperazine ring. |
| Light | Store in a dark place or in light-resistant containers. | To prevent photolytic cleavage of the C-Br bond. |
| Temperature | Store in a cool environment (refrigerated or frozen). | To slow down the rate of all potential degradation reactions. |
| Container | Use well-sealed containers. | To prevent exposure to air and moisture. |
By adhering to these handling and storage guidelines, researchers can help ensure the chemical integrity of "this compound" and the validity of their scientific investigations.
Future Research Directions and Unexplored Avenues
Systematic Exploration of Structure-Kinetic Relationships (SKR)
The biological activity of a drug is not solely defined by its binding affinity to a target but also by the kinetics of this interaction, namely the rates of association (k_on) and dissociation (k_off). A systematic exploration of the Structure-Kinetic Relationships (SKR) for 1-(4-Bromophenyl)-4-isopropylpiperazine and its derivatives could provide invaluable insights into optimizing their therapeutic efficacy. By systematically modifying the substituents on both the phenyl ring and the piperazine (B1678402) nitrogen, researchers can elucidate how these changes influence the kinetic profile of the molecule. For instance, altering the size and electronic properties of the substituent at the 4-position of the phenyl ring could impact the residence time of the compound at its biological target. Similarly, varying the alkyl group on the piperazine nitrogen may affect the conformational flexibility of the molecule, thereby influencing its binding kinetics. Computational modeling, in conjunction with experimental kinetic assays, can be employed to predict and validate these relationships, guiding the rational design of analogues with superior pharmacokinetic and pharmacodynamic properties.
Integration of Multi-Omics Data with Computational Predictions
The advent of high-throughput technologies has ushered in the era of "omics," providing a holistic view of biological systems. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, with computational predictions can offer a comprehensive understanding of the biological effects of this compound and its derivatives. biosynth.comgoogle.com This integrated approach can help in identifying novel biological targets, elucidating mechanisms of action, and discovering biomarkers for predicting drug response. rsc.orgmdpi.com For example, transcriptomic analysis of cells treated with the compound can reveal changes in gene expression, while proteomic and metabolomic studies can shed light on alterations in protein levels and metabolic pathways. epo.org When combined with computational docking and molecular dynamics simulations, this multi-omics data can provide a detailed picture of the compound's interactions at a systemic level, facilitating the development of more effective and personalized therapeutic strategies. biosynth.comgoogle.com
Novel Synthetic Strategies for Advanced Piperazine Analogues
While classical methods for the synthesis of piperazine derivatives are well-established, the development of novel synthetic strategies is crucial for accessing a wider range of structurally diverse and complex analogues. core.ac.ukspectrabase.com Recent advances in synthetic organic chemistry, such as C-H functionalization, flow chemistry, and multicomponent reactions, offer exciting opportunities for the efficient synthesis of advanced piperazine analogues. nih.gov For instance, direct C-H functionalization of the piperazine ring would allow for the introduction of various substituents at positions that are not easily accessible through traditional methods. nih.gov Flow chemistry can enable the rapid and scalable synthesis of these compounds with improved safety and efficiency. Furthermore, the use of multicomponent reactions can facilitate the one-pot synthesis of complex piperazine-containing scaffolds from simple starting materials. core.ac.ukspectrabase.com Exploring these novel synthetic avenues will be instrumental in generating a diverse library of analogues for biological screening and drug discovery.
Comprehensive Analysis of Complex Biological Interactions for the Compound and its Derivatives
The biological activity of a compound is often the result of a complex interplay of interactions with multiple biological targets. A comprehensive analysis of these complex biological interactions is essential for understanding the full pharmacological profile of this compound and its derivatives. mdpi.com This can be achieved through a combination of in vitro and in vivo studies, as well as computational approaches. High-throughput screening against a broad panel of receptors, enzymes, and ion channels can help to identify potential off-target effects and polypharmacological activities. mdpi.com In vivo studies in relevant animal models can provide insights into the compound's efficacy, safety, and pharmacokinetic properties. Additionally, systems biology approaches can be used to model the complex network of interactions between the compound, its targets, and downstream signaling pathways. A thorough understanding of these complex biological interactions will be critical for the successful translation of these compounds from the laboratory to the clinic.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-4-isopropylpiperazine, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using 4-bromophenyl precursors. For example, reacting 1-(4-bromophenyl)piperazine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) at 60–80°C for 12–24 hours . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC or GC-MS, with yields ranging from 50–70% depending on reaction optimization .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/2A). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation; if exposed, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm, piperazine CH₂ signals at δ 2.4–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) .
- X-ray Crystallography : For structural elucidation, use SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections .
Advanced Research Questions
Q. How can X-ray diffraction data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical. Key steps:
Grow crystals via slow evaporation of a saturated DCM/hexane solution.
Collect data on a Bruker D8 Quest diffractometer (Mo-Kα source, φ/ω scans).
Refine using SHELXL with anisotropic displacement parameters for non-H atoms.
This method resolves torsional angles between the bromophenyl and isopropyl groups, confirming a chair conformation for the piperazine ring (R-factor < 0.05) .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for bromophenyl-piperazine derivatives?
- Methodological Answer : Focus on substituent variation and bioactivity assays:
- Core Modifications : Replace the isopropyl group with methyl, ethyl, or benzyl groups to assess steric effects .
- Bromine Substitution : Compare with chloro-/fluoro-analogs to study electronic influences on receptor binding (e.g., tyrosine kinase inhibition) .
- Biological Assays : Use in vitro kinase inhibition assays (IC₅₀ measurements) or antimicrobial susceptibility testing (MIC against S. aureus or E. coli) .
Q. How can contradictory data on reaction yields or biological activities be addressed in published studies?
- Methodological Answer : Contradictions often arise from divergent reaction conditions or assay protocols. To resolve:
Replicate Experiments : Standardize solvents (e.g., DMF vs. acetonitrile), catalysts, and temperatures.
Control for Purity : Use orthogonal methods (e.g., NMR + HPLC) to verify compound integrity.
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends. For example, lower yields in某些 studies may stem from unoptimized stoichiometry or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
